molecular formula C19H17FN2O2S B11537677 3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione

3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione

Cat. No.: B11537677
M. Wt: 356.4 g/mol
InChI Key: BBQAFKLGZDBDMH-LICLKQGHSA-N
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Description

“3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” typically involves the following steps:

    Formation of Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.

    Introduction of Substituents: The 2,4-dimethylphenyl group can be introduced via nucleophilic substitution reactions, while the 4-fluorobenzylidene group can be added through aldol condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, thiazolidinedione derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medically, compounds in this class have been investigated for their potential use in treating conditions such as diabetes, cancer, and inflammation.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

“3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

(5E)-3-[(2,4-dimethylanilino)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17FN2O2S/c1-12-3-8-16(13(2)9-12)21-11-22-18(23)17(25-19(22)24)10-14-4-6-15(20)7-5-14/h3-10,21H,11H2,1-2H3/b17-10+

InChI Key

BBQAFKLGZDBDMH-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)C

Origin of Product

United States

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